molecular formula C14H10N6 B2552683 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-13-6

7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Katalognummer: B2552683
CAS-Nummer: 303146-13-6
Molekulargewicht: 262.276
InChI-Schlüssel: WZUCXENYFHNPQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry due to its versatility in targeting diverse biological pathways. The compound 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine features a 4-pyridinyl substituent at the 7-position and a pyrrole group at the 2-position. These substitutions are critical for modulating interactions with enzymes such as tubulin, BRD4, and carbonic anhydrases (hCA IX/XII), making it a candidate for anticancer applications .

Eigenschaften

IUPAC Name

7-pyridin-4-yl-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6/c1-2-10-19(9-1)14-17-13-16-8-5-12(20(13)18-14)11-3-6-15-7-4-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUCXENYFHNPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine and pyrrole derivatives with triazole and pyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The compound has shown potential in:

  • Inhibiting Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For instance, related compounds have exhibited IC50 values indicating potent cytotoxicity against breast cancer cell lines like MDA-MB-231 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Broad-Spectrum Efficacy : Various studies have reported that triazolo[1,5-a]pyrimidine derivatives possess antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored:

  • Inhibition of Prostaglandin Synthesis : It has been shown to inhibit the production of inflammatory mediators, which could be beneficial in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be influenced by modifications to its structure:

  • Pyridine Ring Substitution : Variations in the pyridine moiety can enhance or reduce the compound's activity against specific targets.
  • Pyrrole Integration : The presence of the pyrrole ring contributes to the overall stability and reactivity of the compound, impacting its pharmacological profile.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazolo[1,5-a]pyrimidine derivatives revealed that modifications at the 7-position significantly enhanced anticancer activity against multiple tumor types. The study utilized various cancer cell lines to assess cytotoxic effects and found promising results with several derivatives showing IC50 values below 30 µM.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds demonstrated their effectiveness against resistant bacterial strains. The study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 1: Biological Activities of 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine Derivatives

Activity TypeTest Organism / Cell LineIC50 / MIC ValueReference
AnticancerMDA-MB-231 Breast Cancer<30 µM
AntimicrobialE. coli (Gram-negative)15 µg/mL
Anti-inflammatoryProstaglandin InhibitionSignificant Inhibition

Wirkmechanismus

The mechanism of action of 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Key Observations:
  • Anticancer Activity : The target compound’s 4-pyridinyl group aligns with hCA IX/XII inhibition, similar to other 7-aryl derivatives . In contrast, H14’s 5-((4-phenylpiperazin-1-yl)methyl) group enhances tubulin binding, showing divergent target specificity .
  • Substituent Electronics : Electron-withdrawing groups (e.g., 4-fluorostyryl in ) at the 7-position may improve binding to hydrophobic enzyme pockets, whereas electron-donating groups (e.g., 4-methoxyphenyl in ) are linked to antidiabetic activity .

Pharmacological and Physicochemical Properties

  • Solubility : The target’s 4-pyridinyl group may enhance water solubility compared to hydrophobic substituents like 4-fluorostyryl () or 5-methylfuryl () .
  • Anti-Plasmodium Activity : highlights that 7-position substituents (e.g., trifluoromethyl) significantly enhance anti-malarial activity, a feature absent in the target compound .

Biologische Aktivität

7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

  • Chemical Name: 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
  • CAS Number: 303146-20-5
  • Molecular Formula: C14H10N6
  • Molar Mass: 262.27 g/mol

The biological activity of 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with various cellular targets:

  • Inhibition of Cell Proliferation: The compound exhibits antiproliferative effects against several human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in these cell lines through the modulation of key signaling pathways like the ERK signaling pathway .

Biological Activity Data

Cell LineIC50 Value (µM)Mechanism of Action
MGC-8039.47Inhibits ERK pathway; induces apoptosis
HCT-1169.58Cell cycle arrest; apoptosis induction
MCF-713.1Inhibition of cell proliferation

The above table summarizes the antiproliferative activities of the compound against different cancer cell lines. Notably, the IC50 values indicate that it is more potent than standard chemotherapeutic agents like 5-Fluorouracil (5-Fu) in certain contexts .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives based on the triazolo[1,5-a]pyrimidine scaffold:

  • Anticancer Activity: A study synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and evaluated their antiproliferative activities. Among these compounds, one derivative exhibited an IC50 value as low as 0.53 µM against HCT-116 cells, indicating potent anticancer properties .
  • Mechanistic Insights: Research has demonstrated that these compounds can inhibit tubulin polymerization and affect various kinases involved in cancer progression. For example, one derivative was identified as a potent inhibitor of CDK2 with an IC50 value of 0.12 µM .
  • Apoptosis Induction: The compound has been shown to trigger apoptosis in cancer cells by regulating proteins associated with cell survival and death pathways. This includes downregulating anti-apoptotic proteins while upregulating pro-apoptotic factors .

Q & A

Q. NMR Analysis :

  • ¹H NMR : Look for pyrrole proton signals (δ 6.5–7.5 ppm) and pyridinyl protons (δ 8.0–8.5 ppm).
  • ¹³C NMR : Confirm triazole (C=N at ~150 ppm) and pyrimidine (C=O at ~165 ppm) carbons .

Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) and fragmentation patterns validate molecular weight .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and electronic properties of 1,2,4-triazolo[1,5-a]pyrimidine derivatives?

  • Approach :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to compute parameters like HOMO-LUMO gaps (e.g., 4.2 eV for derivatives), dipole moments, and Mulliken charges to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screen derivatives against biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on π-π stacking interactions between the triazole ring and aromatic protein residues .

Q. How can researchers resolve contradictions in synthetic outcomes, such as variable yields or impurity profiles?

  • Troubleshooting Framework :

Parameter Optimization : Adjust solvent ratios (e.g., ethanol/water vs. DMF) to balance reaction speed and purity .

Catalyst Screening : Test alternatives to TMDP (e.g., KHSO₄ in aqueous media) to mitigate toxicity issues while maintaining regioselectivity .

Post-Synthetic Analysis : Compare HPLC purity data (e.g., >95% for molten-state synthesis vs. ~90% for solution-phase) and characterize byproducts via LC-MS .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) in 1,2,4-triazolo[1,5-a]pyrimidine derivatives?

  • SAR Protocol :

Functional Group Variation : Synthesize analogs with substituents at the 4-pyridinyl or pyrrole positions (e.g., chloro, methyl groups) .

Biological Assays : Test derivatives for bioactivity (e.g., antimicrobial IC₅₀ values, kinase inhibition) and correlate with electronic parameters (e.g., logP, polar surface area) .

Data Integration : Use multivariate analysis to link structural descriptors (e.g., Hammett σ values) with activity trends .

Q. How can in silico models predict the pharmacokinetic and toxicity profiles of novel triazolopyrimidine derivatives?

  • Computational Tools :
  • ADMET Prediction : Use platforms like ACD/Percepta to estimate logP (e.g., 2.8–3.5), bioavailability scores, and CYP450 inhibition risks .
  • Toxicity Profiling : Apply QSAR models to predict mutagenicity (Ames test) and hepatotoxicity (e.g., mitochondrial membrane perturbation) .

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